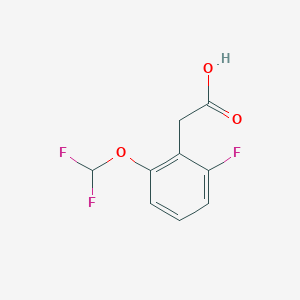

2-(2-(Difluoromethoxy)-6-fluorophenyl)acetic acid

Description

Properties

IUPAC Name |

2-[2-(difluoromethoxy)-6-fluorophenyl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c10-6-2-1-3-7(15-9(11)12)5(6)4-8(13)14/h1-3,9H,4H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGKBHLSJKAEXFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CC(=O)O)OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Difluoromethoxy)-6-fluorophenyl)acetic acid typically involves the reaction of 2-(difluoromethoxy)-6-fluorobenzaldehyde with a suitable nucleophile, followed by oxidation to form the acetic acid derivative. Common reagents used in this synthesis include organometallic reagents such as Grignard reagents or organolithium compounds. The reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Difluoromethoxy)-6-fluorophenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride as a reducing agent.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemical Synthesis and Reactions

Synthetic Routes:

The synthesis of 2-(2-(Difluoromethoxy)-6-fluorophenyl)acetic acid typically involves the reaction of 2-(difluoromethoxy)-6-fluorobenzaldehyde with suitable nucleophiles. Common reagents include organometallic compounds like Grignard reagents. The reaction conditions often require low temperatures and inert atmospheres to minimize side reactions.

Reactivity:

This compound can undergo various chemical reactions, including:

- Oxidation: Can be oxidized to form carboxylic acids or ketones.

- Reduction: Can be reduced to alcohols or alkanes using catalysts like palladium on carbon.

- Substitution: Halogenation or nitration can introduce new functional groups.

Scientific Research Applications

1. Chemistry:

In the realm of synthetic organic chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its unique difluoromethoxy and fluorophenyl groups contribute to distinct chemical properties that are valuable in developing novel compounds .

2. Biology:

Research indicates potential biological activities, including enzyme inhibition and receptor binding. The compound's mechanism of action involves interactions with specific molecular targets, which may lead to various biological effects such as modulation of signaling pathways.

3. Medicine:

Ongoing studies are investigating its utility as a pharmaceutical intermediate or active ingredient. The compound's unique structure may provide advantages in drug design, particularly in targeting specific diseases or conditions .

Industrial Applications

Material Development:

In industrial settings, this compound is used in developing new materials and chemical processes. Its properties may enhance the performance of materials in various applications, including coatings and polymers.

A study evaluated the biological activity of various acetic acid derivatives, including this compound. Results showed promising enzyme inhibition activity, suggesting potential therapeutic applications .

Case Study 2: Synthesis Optimization

Research focused on optimizing synthetic routes for producing this compound at an industrial scale. Implementing continuous flow reactors improved yield and purity significantly compared to traditional batch methods .

Mechanism of Action

The mechanism of action of 2-(2-(Difluoromethoxy)-6-fluorophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and fluorophenyl groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

The target compound features a difluoromethoxy (-OCF₂H) group at the phenyl ring’s 2-position and a fluoro (-F) substituent at the 6-position. Below is a comparative analysis with similar phenylacetic acid derivatives:

Key Observations:

Physicochemical Properties

- Molecular Weight: The target compound (220.15 g/mol) is lighter than amino-substituted analogs (e.g., 231.20–292.11 g/mol) due to the absence of bulky amine groups .

- Solubility : Fluorinated phenylacetic acids generally require organic solvents (e.g., DMSO). However, hydrochloride salts (e.g., CAS 1334145-93-5) exhibit improved aqueous solubility .

- Stability: The difluoromethoxy group’s electron-withdrawing nature may enhance metabolic stability compared to non-fluorinated analogs .

Biological Activity

2-(2-(Difluoromethoxy)-6-fluorophenyl)acetic acid, a compound with notable fluorinated substituents, has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C9H8F2O3

- Molecular Weight : 206.16 g/mol

- CAS Number : 1261645-53-7

The biological activity of this compound is largely attributed to its interaction with various molecular targets. The presence of fluorine atoms enhances lipophilicity and alters the compound's pharmacokinetic properties, potentially improving its absorption and distribution in biological systems .

Anticancer Properties

Research indicates that compounds with difluoromethoxy groups can exhibit significant anticancer activity. For instance, a study demonstrated that a series of difluoromethoxy-substituted compounds displayed enhanced cytotoxicity against various cancer cell lines, with IC50 values indicating effective growth inhibition .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | A549 (Lung) | 11.4 ± 2.4 |

| Trifluoromethoxy analogue | HeLa (Cervical) | 7.3 ± 1.5 |

| Difluoroethyl analogue | MCF-7 (Breast) | 9.2 ± 0.2 |

Anti-inflammatory Effects

The compound has also shown promise in modulating inflammatory responses. In vitro studies suggest that it can inhibit the expression of pro-inflammatory cytokines, which may be beneficial in treating conditions like arthritis or other inflammatory diseases .

Neuroprotective Effects

Recent investigations into the neuroprotective potential of difluoromethoxy compounds have revealed their ability to inhibit β-secretase (BACE1), an enzyme implicated in Alzheimer's disease pathology. This inhibition could reduce amyloid plaque formation, making it a candidate for further therapeutic exploration in neurodegenerative diseases .

Case Studies

-

Study on Anticancer Activity :

A comprehensive study evaluated the anticancer effects of various difluoromethoxy derivatives, including this compound. The results indicated that this compound significantly inhibited cell proliferation in multiple cancer cell lines, suggesting a broad spectrum of anticancer activity. -

Neuroprotection Research :

In a study focusing on neurodegenerative diseases, the compound was tested for its ability to inhibit BACE1 activity. The results showed a promising reduction in amyloid-beta levels, indicating potential as a therapeutic agent for Alzheimer's disease.

Q & A

Q. What are the common synthetic routes for 2-(2-(Difluoromethoxy)-6-fluorophenyl)acetic acid, and how are intermediates validated?

Methodological Answer: The synthesis typically involves introducing the difluoromethoxy group via nucleophilic substitution using chlorodifluoromethane or difluoromethylation reagents. For example:

Friedel-Crafts acylation of 2-fluoro-6-methoxyphenyl precursors, followed by hydrolysis to yield the acetic acid moiety.

Fluorination of a phenolic intermediate using DAST (diethylaminosulfur trifluoride) to install the difluoromethoxy group .

Validation: Intermediates are confirmed via (to distinguish between -OCHF and other fluorinated groups) and HPLC-MS to track reaction progress .

Q. How is the compound characterized for purity and structural confirmation in academic settings?

Methodological Answer:

- Purity Analysis : Reverse-phase HPLC with UV detection (λ = 210–254 nm) using C18 columns and acetonitrile/water gradients. Impurity thresholds should align with PhEur standards (<0.5% by area) .

- Structural Confirmation :

Advanced Research Questions

Q. What challenges arise in X-ray crystallographic analysis of this compound, and how are they addressed?

Methodological Answer:

- Challenges :

- Weak electron density due to fluorine atoms, complicating refinement.

- Potential disorder in the difluoromethoxy group.

- Solutions :

Q. How can researchers resolve discrepancies between computational (DFT) and experimental 19F NMR^{19}\text{F NMR}19F NMR chemical shifts?

Methodological Answer:

- Step 1 : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict shifts, accounting for solvent effects (DMSO or CDCl) .

- Step 2 : Compare with experimental data. Discrepancies >5 ppm may indicate:

- Conformational flexibility (e.g., rotation of the difluoromethoxy group).

- Hydrogen bonding in the acetic acid moiety.

- Step 3 : Validate using variable-temperature NMR to assess dynamic effects .

Q. What strategies are effective for synthesizing isotopically labeled analogs (e.g., 13C^{13}\text{C}13C, 2H^{2}\text{H}2H) for metabolic studies?

Methodological Answer:

- Isotope Labeling :

- Validation :

Q. How can researchers address conflicting solubility data in polar vs. nonpolar solvents?

Methodological Answer:

- Experimental Design :

- Analysis :

Q. What analytical methods are recommended for detecting trace impurities in the compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.